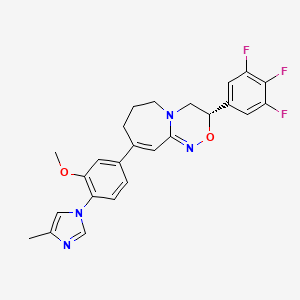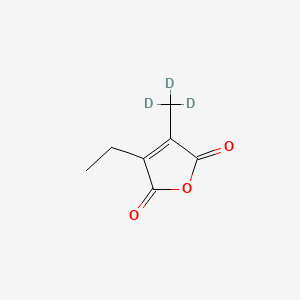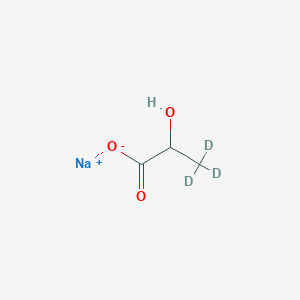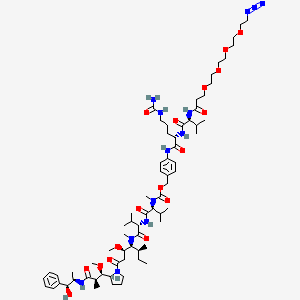
Azido-PEG4-Val-Cit-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG4-Val-Cit-PAB-MMAE is a compound used in the field of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with a cleavable linker composed of azido-PEG4-Val-Cit-PAB . This compound is designed to facilitate targeted drug delivery, particularly in cancer therapy, by linking the drug to an antibody that can specifically target cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Formation of the Azido-PEG4 Linker: The azido-PEG4 linker is synthesized by reacting a PEG4 molecule with an azide group.
Attachment of the Val-Cit-PAB Linker: The Val-Cit-PAB linker is attached to the azido-PEG4 molecule through a series of peptide coupling reactions.
Conjugation with MMAE: The final step involves conjugating the MMAE molecule to the Val-Cit-PAB linker using standard peptide coupling reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in the compound can react with alkyne-containing molecules in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including drug delivery and bioconjugation .
Wissenschaftliche Forschungsanwendungen
Azido-PEG4-Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: The compound is used in the design of drug delivery systems that utilize click chemistry for targeted delivery.
Bioconjugation: It is employed in bioconjugation techniques to link various biomolecules for research and therapeutic purposes.
Wirkmechanismus
Azido-PEG4-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The cleavable linker (Val-Cit-PAB) is cleaved in the acidic environment of the lysosome, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Vergleich Mit ähnlichen Verbindungen
Azido-PEG4-Val-Cit-PAB-MMAE is unique due to its specific linker and payload combination. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAF: Similar to MMAE but with a different payload (monomethyl auristatin F).
Azido-PEG4-Val-Cit-PAB-DM1: Uses DM1 (a maytansinoid) as the payload instead of MMAE
These compounds share similar linkers but differ in their payloads, which can affect their efficacy and toxicity profiles .
Eigenschaften
Molekularformel |
C69H113N13O17 |
|---|---|
Molekulargewicht |
1396.7 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI-Schlüssel |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


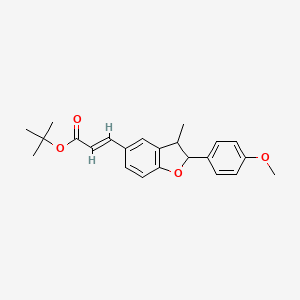

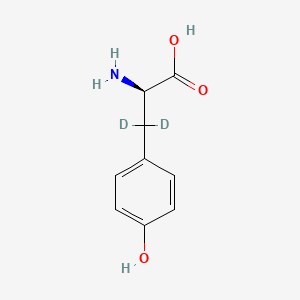
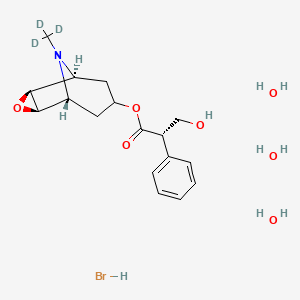
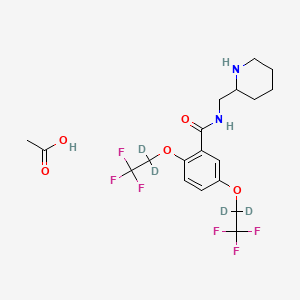
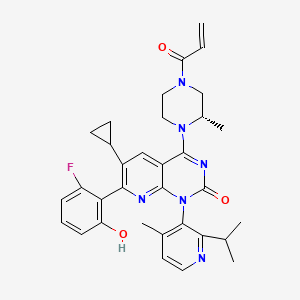
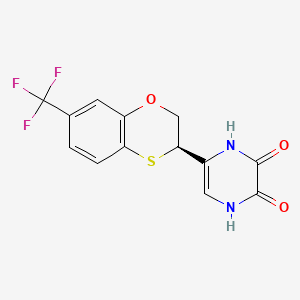
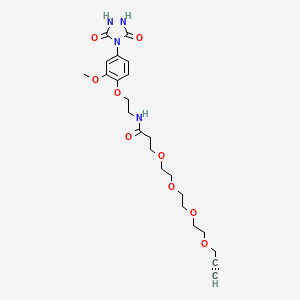
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
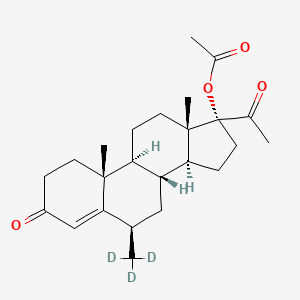
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
